molecular formula C17H17ClN2O4 B5240838 N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide CAS No. 5509-84-2

N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide

Cat. No.: B5240838
CAS No.: 5509-84-2
M. Wt: 348.8 g/mol
InChI Key: KLXDDQGHBXWIHF-UHFFFAOYSA-N
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Description

N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a butoxy group attached to the phenyl ring, a chloro group, and a nitro group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated nitrobenzene with 3-butoxyaniline in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: Formation of N-(3-Butoxyphenyl)-2-chloro-5-amino-benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N-(3-Butoxyphenyl)-2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry: N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug development and screening.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and butoxy groups contribute to the compound’s overall reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

  • N-(3-Butoxyphenyl)-2-chloro-4-nitro-benzamide
  • N-(3-Butoxyphenyl)-2-chloro-3-nitro-benzamide
  • N-(3-Butoxyphenyl)-2-chloro-6-nitro-benzamide

Comparison: N-(3-Butoxyphenyl)-2-chloro-5-nitro-benzamide is unique due to the specific positioning of the nitro group on the benzamide ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.

Properties

IUPAC Name

N-(3-butoxyphenyl)-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-2-3-9-24-14-6-4-5-12(10-14)19-17(21)15-11-13(20(22)23)7-8-16(15)18/h4-8,10-11H,2-3,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXDDQGHBXWIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367201
Record name N-(3-BUTOXYPHENYL)-2-CHLORO-5-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5509-84-2
Record name N-(3-BUTOXYPHENYL)-2-CHLORO-5-NITRO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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